3,6-ditert-butylnaphthalene-1,8-dicarboxylic Acid
Overview
Description
3,6-ditert-butylnaphthalene-1,8-dicarboxylic Acid is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of naphthalene, substituted with tert-butyl groups at positions 3 and 6, and carboxylic acid groups at positions 1 and 8. This compound is of interest due to its stability and reactivity, making it a valuable subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst, followed by oxidation to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3,6-ditert-butylnaphthalene-1,8-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-1,8-dicarboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
3,6-ditert-butylnaphthalene-1,8-dicarboxylic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-ditert-butylnaphthalene-1,8-dicarboxylic Acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Naphthalene-1,8-dicarboxylic Acid: Lacks the tert-butyl groups, making it less sterically hindered and more reactive in certain reactions.
3,6-dimethylnaphthalene-1,8-dicarboxylic Acid: Similar structure but with methyl groups instead of tert-butyl groups, affecting its physical and chemical properties.
Uniqueness: 3,6-ditert-butylnaphthalene-1,8-dicarboxylic Acid is unique due to the presence of bulky tert-butyl groups, which provide increased stability and influence its reactivity. This makes it a valuable compound for specific applications where stability and controlled reactivity are desired .
Properties
IUPAC Name |
3,6-ditert-butylnaphthalene-1,8-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)12-7-11-8-13(20(4,5)6)10-15(18(23)24)16(11)14(9-12)17(21)22/h7-10H,1-6H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAGWQFMZYLKHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C=C2C(=O)O)C(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.